molecular formula C13H27N3O4 B2407160 tert-butyl N-(2-amino-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate CAS No. 149876-86-8

tert-butyl N-(2-amino-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate

Cat. No. B2407160
CAS RN: 149876-86-8
M. Wt: 289.376
InChI Key: QYVFEFFJTQKDTK-UHFFFAOYSA-N
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Description

Tert-butyl N-(2-amino-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate is a chemical compound with the molecular formula C13H27N3O4 . It is also known as di-tert-butyl (2-aminopropane-1,3-diyl)dicarbamate . This compound is used in various organic syntheses .


Synthesis Analysis

The synthesis of this compound involves several steps. The initial deprotonation of the [(tert-butoxy)carbonyl]amino (BocNH) group is followed by O-bridge opening, an acid–base equilibrium, and finally an alkoxyaluminate elimination . The compound can be obtained in a yield of 72.13% .


Molecular Structure Analysis

The molecular weight of this compound is 289.37 g/mol . Its InChI code is 1S/C13H27N3O4/c1-12(2,3)19-10(17)15-7-9(14)8-16-11(18)20-13(4,5)6/h9H,7-8,14H2,1-6H3,(H,15,17)(H,16,18) .


Chemical Reactions Analysis

The formation of 3-aminotropones from this compound involves an initial deprotonation of the [(tert-butoxy)carbonyl]amino (BocNH) group, followed by O-bridge opening, an acid–base equilibrium, and finally an alkoxyaluminate elimination .


Physical And Chemical Properties Analysis

This compound is a powder that has a melting point of 90-91°C . It has a molecular weight of 289.37 g/mol . The compound has a XLogP3-AA value of 0.8, indicating its lipophilicity . It has 3 hydrogen bond donor counts and 5 hydrogen bond acceptor counts .

Scientific Research Applications

Synthesis and Modification

  • The synthesis of complex polyamides with various protecting groups, including (tert-butoxy)carbonyl (Boc), illustrates the versatility of tert-butyl carbamates in organic synthesis (Pak & Hesse, 1998).
  • tert-Butyl carbamates are used in chemoselective transformations of amino protecting groups, showcasing their role in creating N-ester type compounds (Sakaitani & Ohfune, 1990).
  • They are crucial in asymmetric Mannich reactions for synthesizing chiral amino carbonyl compounds (Yang, Pan, & List, 2009).
  • Utilized in glycosylative transcarbamylation, tert-butyl carbamates help in forming anomeric sugar carbamates and unnatural glycopeptide building blocks (Henry & Lineswala, 2007).

Catalysis and Reactions

  • These compounds are efficient in N-tert-butoxycarbonylation of amines, contributing to the formation of various N-tert-butyl-carbamates (Chankeshwara & Chakraborti, 2006).
  • They aid in metalation reactions between nitrogen and silicon, demonstrating versatility in organic synthesis (Sieburth, Somers, & O'hare, 1996).

Synthesis of Specific Compounds

  • tert-Butyl carbamates are used in synthesizing specific compounds, like tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, contributing to the study of hydrogen and halogen bonds (Baillargeon et al., 2017).
  • Involved in the preparation of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate, an intermediate in synthesizing biologically active compounds (Zhao et al., 2017).

Safety and Hazards

The safety information for tert-butyl N-(2-amino-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate indicates that it has some hazards. The compound has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, and H335 .

properties

IUPAC Name

tert-butyl N-[2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27N3O4/c1-12(2,3)19-10(17)15-7-9(14)8-16-11(18)20-13(4,5)6/h9H,7-8,14H2,1-6H3,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVFEFFJTQKDTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CNC(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

149876-86-8
Record name tert-butyl N-(2-amino-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Di-tert-butyl [2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-propanediyl]biscarbamate (144 g) was suspended in ethanol (1.5 L), and hydrazine monohydrate (19.8 ml) was added dropwise to the suspension under cooling on an ice-water bath. The mixture was refluxed for 5 hours, and cooled to 5° C. on an ice-water bath. The precipitate was filtered off, and the filtrate was concentrated under reduced pressure and recrystallized from hexane (500 ml)—ethyl acetate (100 ml) to give di-tert-butyl (2-amino-1,3-propanediyl)biscarbamate (44.1 g) as crystals. The mother liquor (31.3 g), which proved to be satisfactorily pure by thin layer chromatography, was also used for the next reaction.
Quantity
19.8 mL
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1.5 L
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solvent
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Synthesis routes and methods II

Procedure details

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